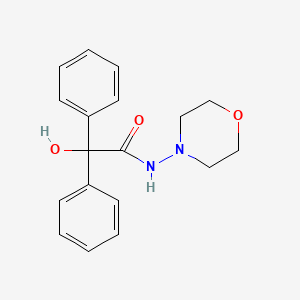
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide, also known as HDAC inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in regulating gene expression. The inhibition of HDAC by this compound has been found to have various applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide involves the inhibition of this compound enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which are involved in regulating gene expression. The inhibition of this compound enzymes by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. The accumulation of acetylated histones leads to changes in gene expression, which can result in various physiological effects. In cancer cells, the inhibition of this compound enzymes by this compound leads to the induction of apoptosis and sensitization to other chemotherapeutic agents. Additionally, this compound inhibitors have been found to have anti-inflammatory effects and may be useful in the treatment of other diseases, such as neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide in lab experiments include its potent inhibition of this compound enzymes, which makes it a useful tool for studying gene expression and regulation. Additionally, its specificity for this compound enzymes makes it a useful tool for studying the role of this compound enzymes in various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
The future directions for research involving 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide include the development of more potent and specific this compound inhibitors. Additionally, research is needed to determine the optimal dosing and administration of this compound inhibitors in the treatment of cancer and other diseases. Finally, research is needed to determine the potential long-term effects of this compound inhibitors on gene expression and regulation.
Synthesemethoden
The synthesis of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide is a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 4-morpholinecarboxylic acid, 2,2-diphenylacetic acid, and thionyl chloride in the presence of dimethylformamide (DMF) to form 2,2-diphenyl-3-oxo-N-(4-morpholinyl)butyramide. This intermediate product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
The inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide by this compound has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. This compound inhibitors have been found to induce apoptosis (programmed cell death) in cancer cells, making them a potential treatment option for various types of cancer. Additionally, this compound inhibitors have been found to sensitize cancer cells to other chemotherapeutic agents, making them more effective.
Eigenschaften
IUPAC Name |
2-hydroxy-N-morpholin-4-yl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-20-11-13-23-14-12-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,22H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFMLYDILFYATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
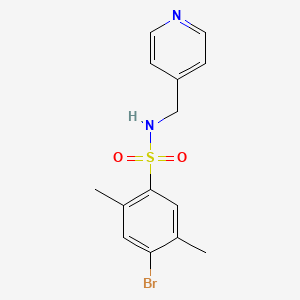
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)
![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)
![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)
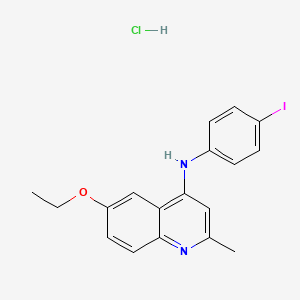
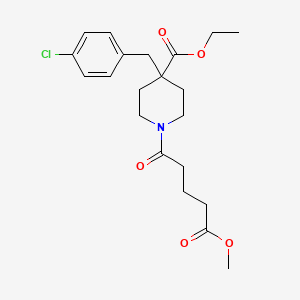
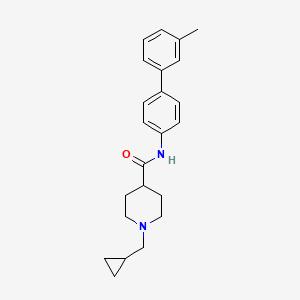
![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
